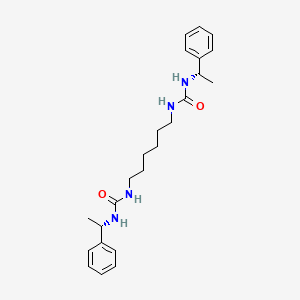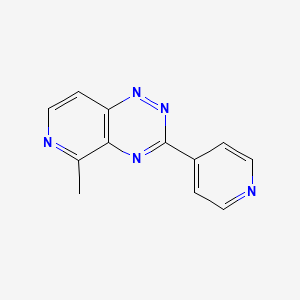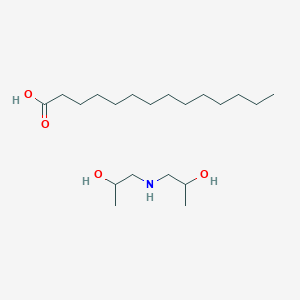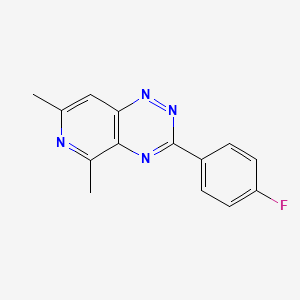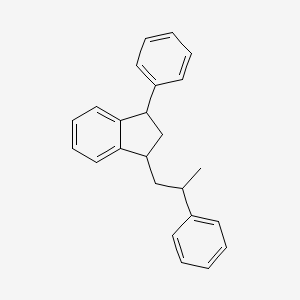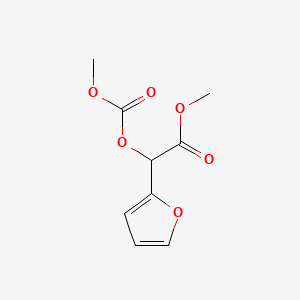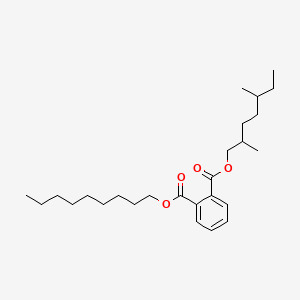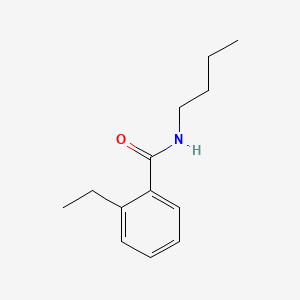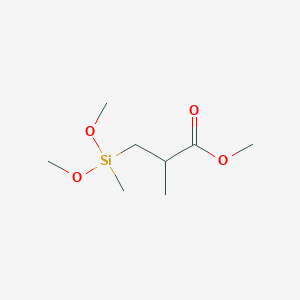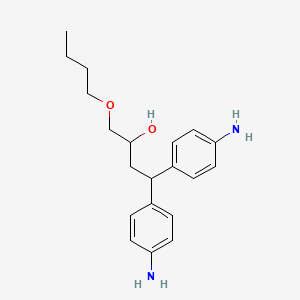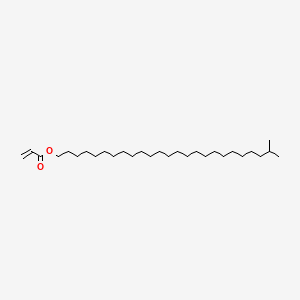
Bis(2-aminoethyl) tetradecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-aminoethyl) tetradecyl phosphate is an organic compound with the molecular formula C18H41N2O4P. It is a phosphoric acid ester that contains two aminoethyl groups and a tetradecyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoethyl) tetradecyl phosphate typically involves the reaction of tetradecyl alcohol with phosphorus oxychloride to form tetradecyl phosphate. This intermediate is then reacted with 2-aminoethanol to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of reagents and optimization of reaction parameters to maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminoethyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents like lithium aluminum hydride, targeting the phosphate ester group.
Substitution: The compound can participate in substitution reactions where the aminoethyl groups can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of aminoethyl oxides and phosphoric acid derivatives.
Reduction: Formation of phosphine derivatives and alcohols.
Substitution: Formation of substituted phosphates and amines.
Wissenschaftliche Forschungsanwendungen
Bis(2-aminoethyl) tetradecyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of cell membranes and to study membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism by which Bis(2-aminoethyl) tetradecyl phosphate exerts its effects is primarily through its surfactant properties. It can interact with lipid bilayers, altering membrane fluidity and permeability. The aminoethyl groups can form hydrogen bonds with other molecules, facilitating various biochemical interactions. The compound’s amphiphilic nature allows it to act as an emulsifier, stabilizing mixtures of hydrophobic and hydrophilic substances.
Vergleich Mit ähnlichen Verbindungen
- Bis(2-aminoethyl) dodecyl phosphate
- Bis(2-aminoethyl) hexadecyl phosphate
- Bis(2-aminoethyl) octadecyl phosphate
Comparison: Bis(2-aminoethyl) tetradecyl phosphate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifier compared to its shorter or longer chain analogs. The tetradecyl chain length offers optimal interaction with lipid bilayers, making it more effective in biological applications.
Eigenschaften
CAS-Nummer |
85508-16-3 |
|---|---|
Molekularformel |
C18H41N2O4P |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
bis(2-aminoethyl) tetradecyl phosphate |
InChI |
InChI=1S/C18H41N2O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-25(21,23-17-14-19)24-18-15-20/h2-20H2,1H3 |
InChI-Schlüssel |
GARGLLBNNYXEGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOP(=O)(OCCN)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


